molecular formula C33H50NOPS B13641913 (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13641913
M. Wt: 539.8 g/mol
InChI Key: OKMMMAIWDYTDAQ-XMRCASBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains adamantane groups, which are known for their stability and rigidity, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the adamantane-phosphanyl moiety and the subsequent attachment to the sulfinamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The adamantane groups can be oxidized under specific conditions.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The phosphanyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane groups can lead to the formation of adamantanone derivatives, while reduction of the sulfinamide group yields the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry due to its ability to stabilize metal complexes.

Biology

In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems, particularly in the context of drug design and delivery.

Medicine

In medicine, the compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry

In industry, the stability and rigidity of the adamantane groups make this compound useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as metal ions in coordination complexes or biological receptors. The adamantane groups provide stability, while the phosphanyl and sulfinamide groups offer sites for chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide
  • ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfone

Uniqueness

Compared to similar compounds, ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of adamantane, phosphanyl, and sulfinamide groups

Properties

Molecular Formula

C33H50NOPS

Molecular Weight

539.8 g/mol

IUPAC Name

N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C33H50NOPS/c1-22(34(5)37(35)31(2,3)4)29-8-6-7-9-30(29)36(32-16-23-10-24(17-32)12-25(11-23)18-32)33-19-26-13-27(20-33)15-28(14-26)21-33/h6-9,22-28H,10-21H2,1-5H3/t22-,23?,24?,25?,26?,27?,28?,32?,33?,36?,37?/m0/s1

InChI Key

OKMMMAIWDYTDAQ-XMRCASBLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)N(C)S(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.